molecular formula C10H9BrN2O2 B124767 Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate CAS No. 143982-54-1

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate

Cat. No. B124767
M. Wt: 269.09 g/mol
InChI Key: MPILHKPXTMEIMG-UHFFFAOYSA-N
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Description

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.1 . It is stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate and similar compounds has been well-studied. They are typically synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .


Molecular Structure Analysis

The molecular structure of Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate has been studied using density functional theory (DFT) and compared with x-ray diffraction values .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate have been analyzed. The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is a solid compound with a boiling point of 76-79°C . It has a density of 1.60±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate and its derivatives have been extensively studied for their potential in the synthesis of pharmaceutical compounds. For instance, a study demonstrated the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids using similar compounds, which were then evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Additionally, research on the regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction using ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has contributed to the synthesis of active pharmaceutical ingredients (APIs) for anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Antiviral Research

In antiviral research, derivatives of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate have been synthesized and evaluated for their anti-hepatitis B virus activity, with some compounds showing promise in inhibiting the replication of HBV DNA (Chen et al., 2011).

Chemical Synthesis and Biological Activity

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is also significant in the field of chemical synthesis and exploration of biological activity. The preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates and their conversion to carboxylic acids, followed by evaluation for various biological activities, is an example of such research (Abignente et al., 1984). Moreover, the compound has been used in the synthesis of novel fused triazines with potential biological activity, exemplified by the treatment of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines (Zamora et al., 2004).

Diverse Chemical Transformations

The versatility of ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate in diverse chemical transformations is evident in studies such as the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different conditions (Liu et al., 2019), and the preparation of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives (Stanovnik et al., 2008).

Safety And Hazards

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335 .

properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPILHKPXTMEIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569155
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate

CAS RN

143982-54-1
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SM Patil, M Mascarenhas, R Sharma… - Journal of …, 2014 - Wiley Online Library
Herein, an efficient, one‐pot microwave‐assisted synthesis of a diverse set of 3‐bromoimidazo[1,2‐a]pyridines is being reported with good yields (40–85%). The method involves …
Number of citations: 5 onlinelibrary.wiley.com
S Cai, X Yang, P Chen, X Liu, J Zhou, H Zhang - Bioorganic Chemistry, 2020 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) plays a vital role in tumor immune escape and has emerged as a promising target for cancer immunotherapy. In this study, a novel series of …
Number of citations: 11 www.sciencedirect.com

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